(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.:
VCID: VC17457896
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid -](/images/structure/VC17457896.png)
Description |
(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic organic compound characterized by its rigid structure and functional carboxylic acid group. It belongs to the class of azabicyclo compounds, which are known for their diverse applications in medicinal chemistry due to their unique structural and stereochemical properties. SynthesisThe synthesis of (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves the following steps:
Applications in Medicinal ChemistryThis compound's rigid structure and functional groups make it a valuable scaffold in drug design:
Challenges and Future DirectionsWhile promising, challenges include:
Future studies could focus on:
This compound represents a fascinating area of study due to its structural uniqueness and potential applications in medicinal chemistry. Its rigid bicyclic framework offers opportunities for designing novel bioactive molecules tailored for specific therapeutic targets. |
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Product Name | (1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid |
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | (1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
Standard InChIKey | PLUWVUSFPGLDMG-CAHLUQPWSA-N |
Isomeric SMILES | C1CNC[C@]2([C@@H]1C2)C(=O)O |
Canonical SMILES | C1CNCC2(C1C2)C(=O)O |
PubChem Compound | 39872441 |
Last Modified | Aug 10 2024 |
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